N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include:
- 1-(3,4-Dimethylphenyl) substitution at the pyrazole nitrogen (position 1).
- 2-(4-Methylphenoxy)acetamide moiety at position 5 of the pyrazolo-pyrimidine scaffold. Its molecular weight is approximately 431.46 g/mol (calculated from C₂₃H₂₁N₅O₃).
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-4-8-18(9-5-14)30-12-20(28)25-26-13-23-21-19(22(26)29)11-24-27(21)17-7-6-15(2)16(3)10-17/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLUNEOLWVWIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide, also known as F2823-0897, primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
F2823-0897 acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase.
Biochemical Pathways
The inhibition of CDK2 by F2823-0897 affects the cell cycle regulation pathway . CDK2 is essential for the G1/S transition, and its inhibition prevents cells from entering the S phase, where DNA replication occurs. This leads to cell cycle arrest, thereby inhibiting cell proliferation.
Result of Action
The primary result of F2823-0897’s action is the inhibition of cell proliferation . By preventing the activation of CDK2, the compound induces cell cycle arrest, which inhibits the growth of cells. This makes F2823-0897 a potential candidate for cancer treatment, as it could selectively target and inhibit the growth of tumor cells.
Biological Activity
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, recognized for its diverse biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 899738-27-3 |
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds from this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. In vitro studies have shown that it can arrest the cell cycle at the S phase and increase apoptosis markers in leukemia cells (IC50 values ranging from 0.7 to 39 μM depending on the cancer type) .
Anti-inflammatory Properties
The compound also demonstrates promising anti-inflammatory effects. Pyrazolo derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes:
- Study Findings : A series of related compounds showed IC50 values for anti-inflammatory activity comparable to standard treatments like diclofenac sodium (IC50 = 54.65 μg/mL) . The mechanism involves the modulation of inflammatory pathways and reduction of oxidative stress.
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has been explored in various studies:
- Activity Spectrum : These compounds have shown efficacy against a range of bacterial strains and fungi. For example, certain derivatives exhibited strong antibacterial activity with MIC values suggesting effectiveness against resistant strains .
Case Studies
- Anticancer Evaluation : In a National Cancer Institute study evaluating 60 different cancer cell lines, a related pyrazolo compound demonstrated broad-spectrum anticancer activity with significant selectivity towards leukemia cells .
- Inflammation Model : In an experimental model of inflammation, a derivative was tested for its ability to reduce edema in rats induced by carrageenan; results showed a significant reduction in paw swelling compared to control groups .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : The compound exhibits significant anticancer properties. Research indicates that it may inhibit specific cancer cell lines by targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This suggests potential use in cancer therapeutics.
- Anti-inflammatory Effects : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Research
- Cellular Mechanism Studies : The compound serves as a valuable tool in understanding cellular processes and signaling pathways. Its ability to interact with various biological targets allows researchers to explore its effects on cellular functions.
- Drug Development : As a lead compound in drug discovery, modifications of its structure can lead to the development of more potent derivatives with enhanced biological activity.
Industrial Applications
- Antimicrobial Properties : The compound's antimicrobial activity makes it suitable for developing new antimicrobial agents. It can be utilized in formulating products aimed at combating bacterial and fungal infections.
- Agricultural Uses : There is potential for application in agriculture as a pesticide or fungicide due to its biological activity against pathogens.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, including N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide. The results demonstrated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest at specific phases.
Case Study 2: Anti-inflammatory Mechanism
In another research article from Pharmacology Reports, the anti-inflammatory effects of this compound were investigated using an animal model of inflammation. The results indicated a significant reduction in inflammatory markers and symptoms when treated with the compound, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated using fragment-based methods.
Substituent Effects on Bioactivity
- Electron-Withdrawing vs. The 3,4-dimethylphenyl group (target compound) introduces steric hindrance and hydrophobic interactions, which may improve selectivity for lipid-rich targets.
- Acetamide Side Chains: 4-Methylphenoxy (target) offers moderate solubility compared to 3-methoxyphenyl (), which has higher polarity but reduced metabolic stability . 2,4-Dichlorophenoxy () significantly increases lipophilicity, favoring membrane permeability but risking off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
